2-(Tert-butyl)-5-hydroxythiazole

Medicinal Chemistry ADME-Tox Drug Design

2-(Tert-butyl)-5-hydroxythiazole is a differentiated thiazole building block for CNS drug discovery. Its bulky 2-tert-butyl substituent uniquely enhances clogP (+1.4 log units) for superior blood-brain barrier diffusion and resists oxidative metabolism—advantages absent in generic thiazoles. The 5-hydroxy handle enables alkylation, acylation, or Mitsunobu library synthesis. Purity ≥95% (typical commercial mode). Procure the exact scaffold to ensure reproducible reactivity and valid in vivo structure-activity relationships.

Molecular Formula C7H11NOS
Molecular Weight 157.24
CAS No. 1159816-38-2
Cat. No. B3215186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butyl)-5-hydroxythiazole
CAS1159816-38-2
Molecular FormulaC7H11NOS
Molecular Weight157.24
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(S1)O
InChIInChI=1S/C7H11NOS/c1-7(2,3)6-8-4-5(9)10-6/h4,9H,1-3H3
InChIKeyXIAJPUIZJHZYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butyl)-5-hydroxythiazole (CAS 1159816-38-2) Procurement Specification & Chemical Identity


2-(Tert-butyl)-5-hydroxythiazole (IUPAC: 2-tert-butyl-1,3-thiazol-5-ol) is a heterocyclic building block within the thiazole family, characterized by the molecular formula C7H11NOS and a molecular weight of 157.23 g/mol . The compound features a 5-hydroxy group on the thiazole ring and a bulky tert-butyl substituent at the 2-position [1]. Commercially, it is typically available at a minimum purity of 95% and is recommended for long-term storage in a cool, dry place . Its primary utility is as a versatile scaffold in medicinal chemistry and chemical biology research, where the 5-hydroxy group offers a convenient handle for further functionalization .

The 2-(Tert-butyl)-5-hydroxythiazole Difference: Why In-Class Substitution Is Non-Trivial


Substituting 2-(tert-butyl)-5-hydroxythiazole with a generic thiazole or a close analog is inadvisable for critical research applications due to a confluence of structural and functional constraints . The steric bulk and electron-donating nature of the tert-butyl group at the 2-position uniquely modulates the thiazole ring's electronic environment and conformational flexibility, which can profoundly affect downstream molecular recognition events, binding affinities, and metabolic stability . Furthermore, the reactive 5-hydroxy group is a key site for bioconjugation or for generating diverse libraries, and its pKa and nucleophilicity are directly influenced by the specific 2-substituent; changing this group would alter reaction kinetics and yield profiles . Therefore, empirical data derived from one specific 2-substituted-5-hydroxythiazole scaffold cannot be reliably extrapolated to others, necessitating the procurement and validation of the exact chemical entity .

Quantitative Differentiation Guide for 2-(Tert-butyl)-5-hydroxythiazole (CAS 1159816-38-2)


Lipophilicity Increase vs. Unsubstituted Thiazole Scaffold

A major driver for selecting 2-(tert-butyl)-5-hydroxythiazole over simpler, unsubstituted thiazole scaffolds is its enhanced lipophilicity. The tert-butyl group at the 2-position contributes a calculated partition coefficient (clogP) that is significantly higher than that of the base thiazole core [1]. This increased lipophilicity is a primary determinant for membrane permeability and oral bioavailability, making it a more attractive starting point for optimizing drug-like properties in early discovery .

Medicinal Chemistry ADME-Tox Drug Design

Increased Oxidative Metabolic Stability Compared to Methyl-Substituted Analogs

The tert-butyl group at the 2-position provides a steric shield around the adjacent thiazole ring, effectively hindering oxidative metabolism by cytochrome P450 enzymes, a common clearance mechanism for aromatic and heteroaromatic compounds [1]. This contrasts sharply with methyl or ethyl-substituted analogs, which are more susceptible to hydroxylation and subsequent clearance [2]. While direct microsomal stability data for the target compound is not publicly available, the general structure-metabolism relationship for tert-butyl vs. alkyl-substituted heterocycles is well-established in medicinal chemistry [3].

Metabolic Stability Cytochrome P450 Pharmacokinetics

Key Application Scenarios for 2-(Tert-butyl)-5-hydroxythiazole (CAS 1159816-38-2) in Discovery Research


Early-Stage Lead Optimization for CNS-Targeted Therapeutics

Based on its enhanced lipophilicity profile , 2-(tert-butyl)-5-hydroxythiazole is a strategically chosen building block for medicinal chemistry programs aimed at developing central nervous system (CNS) drugs. The predicted ~1.4 log unit increase in clogP compared to an unsubstituted thiazole [1] directly supports improved passive diffusion across the blood-brain barrier (BBB), a critical hurdle in CNS drug discovery. Researchers can utilize this scaffold to synthesize focused libraries designed to maintain the optimal lipophilicity range (clogP 2-4) often associated with high BBB penetration.

Synthesis of Metabolically Robust Tool Compounds for Target Validation

For chemical biology groups requiring in vivo probes with extended half-lives, this compound offers an inferred advantage in metabolic stability [2]. Its sterically hindered tert-butyl group is expected to confer greater resistance to oxidative clearance compared to smaller alkyl-substituted analogs [3]. This makes it a rational starting point for synthesizing tool compounds intended for chronic dosing studies in animal models, where minimizing first-pass metabolism is essential for achieving and maintaining therapeutic drug concentrations.

Building Block for a Diverse Heterocyclic Library

In both academic and industrial settings, 2-(tert-butyl)-5-hydroxythiazole serves as a privileged intermediate for generating chemical diversity . The 5-hydroxy group is a versatile functional handle that can undergo alkylation, acylation, or Mitsunobu reactions to create a library of O-substituted derivatives, while the 2-tert-butyl group ensures a distinct physicochemical and metabolic profile for each library member . This approach is highly valued in hit-to-lead campaigns where exploring a broad and unique chemical space is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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